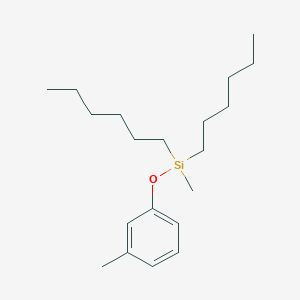
Dihexyl(methyl)(3-methylphenoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihexyl(methyl)(3-methylphenoxy)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two hexyl groups, one methyl group, and a 3-methylphenoxy group. This compound is part of a broader class of silanes, which are known for their versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dihexyl(methyl)(3-methylphenoxy)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across an unsaturated carbon-carbon bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The general reaction conditions include:
Temperature: 25-100°C
Solvent: Toluene or hexane
Catalyst: Platinum-based catalysts like Karstedt’s catalyst
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Preparation of Reactants: Ensuring high purity of hexyl, methyl, and 3-methylphenoxy precursors.
Catalytic Hydrosilylation: Using a platinum catalyst in a solvent medium.
Purification: Distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Dihexyl(methyl)(3-methylphenoxy)silane can undergo various chemical reactions, including:
Oxidation: Conversion to silanols or siloxanes.
Reduction: Formation of silanes with different substituents.
Substitution: Replacement of the phenoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes.
Substitution: Halogenated silanes or other substituted silanes.
Wissenschaftliche Forschungsanwendungen
Dihexyl(methyl)(3-methylphenoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which Dihexyl(methyl)(3-methylphenoxy)silane exerts its effects is primarily through its ability to form stable silicon-carbon and silicon-oxygen bonds. These bonds are crucial in various chemical reactions and applications. The molecular targets and pathways involved include:
Silicon-Carbon Bond Formation: Facilitates the creation of complex organosilicon structures.
Silicon-Oxygen Bond Formation: Enhances the stability and functionality of the compound in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl(3-methylphenoxy)silane
- Diethyl(3-methylphenoxy)silane
- Diphenyl(3-methylphenoxy)silane
Uniqueness
Dihexyl(methyl)(3-methylphenoxy)silane is unique due to its specific combination of hexyl, methyl, and 3-methylphenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications where other silanes may not perform as effectively.
Eigenschaften
CAS-Nummer |
59280-33-0 |
|---|---|
Molekularformel |
C20H36OSi |
Molekulargewicht |
320.6 g/mol |
IUPAC-Name |
dihexyl-methyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C20H36OSi/c1-5-7-9-11-16-22(4,17-12-10-8-6-2)21-20-15-13-14-19(3)18-20/h13-15,18H,5-12,16-17H2,1-4H3 |
InChI-Schlüssel |
CARQBEDSJGRYMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Si](C)(CCCCCC)OC1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine](/img/structure/B14616631.png)


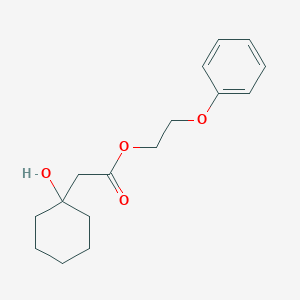
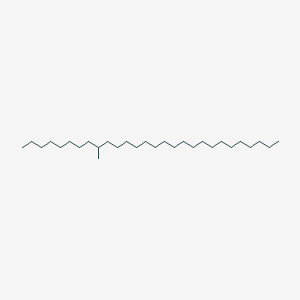
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide](/img/structure/B14616650.png)
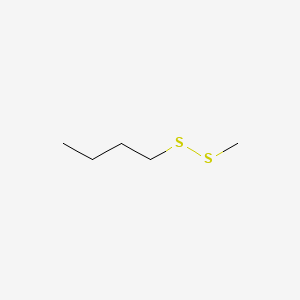

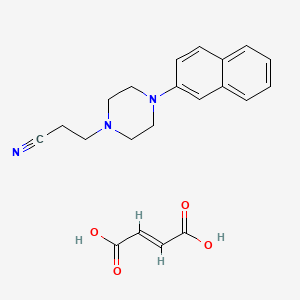
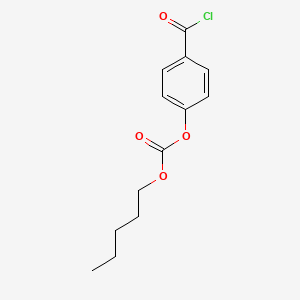
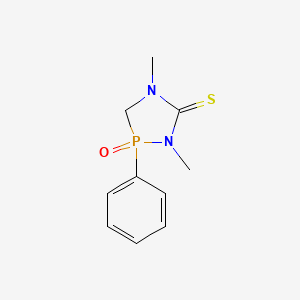
![N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide](/img/structure/B14616692.png)
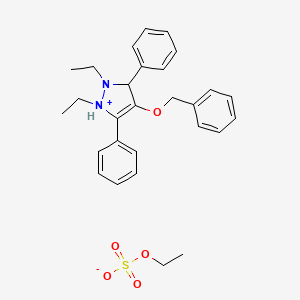
![2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14616715.png)
